molecular formula C10H16N4Zn+2 B11759607 Monozinc(II) bis(2-ethyl-1H-imidazole)

Monozinc(II) bis(2-ethyl-1H-imidazole)

Cat. No.: B11759607
M. Wt: 257.6 g/mol
InChI Key: XPKATAROURDKHM-UHFFFAOYSA-N
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Description

Monozinc(II) bis(2-ethyl-1H-imidazole) is a zinc coordination complex where the zinc ion is chelated by two 2-ethyl-1H-imidazole ligands. Such complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their tunable electronic and steric properties. The structural determination of this compound would typically rely on X-ray crystallography, often refined using programs like SHELXL (), which is the industry standard for small-molecule refinement. Its stability and reactivity are influenced by ligand substitution effects, coordination geometry, and metal-ligand bond strengths.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc(2+) bis(2-ethyl-1H-imidazole) typically involves the reaction of zinc salts, such as zinc chloride or zinc acetate, with 2-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:

ZnCl2+2C5H8N2Zn(C5H8N2)2Cl2\text{ZnCl}_2 + 2 \text{C}_5\text{H}_8\text{N}_2 \rightarrow \text{Zn(C}_5\text{H}_8\text{N}_2)_2\text{Cl}_2 ZnCl2​+2C5​H8​N2​→Zn(C5​H8​N2​)2​Cl2​

In this reaction, zinc chloride reacts with 2-ethyl-1H-imidazole to form the desired coordination compound. The reaction mixture is typically stirred for several hours to ensure complete complexation. The product can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of zinc(2+) bis(2-ethyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Zinc(2+) bis(2-ethyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation and Reduction: The zinc center can participate in redox reactions, although the imidazole ligands typically remain unchanged.

    Substitution: The imidazole ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the substituents.

    Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in reactions involving zinc(2+) bis(2-ethyl-1H-imidazole) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic pH.

Major Products

The major products formed from reactions involving zinc(2+) bis(2-ethyl-1H-imidazole) depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the zinc center.

Scientific Research Applications

Catalysis

Monozinc(II) bis(2-ethyl-1H-imidazole) has been investigated as a catalyst in several chemical reactions:

  • C-C Coupling Reactions : Studies demonstrate its effectiveness in facilitating cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds. The compound's ability to stabilize intermediates contributes to higher yields and selectivity in these reactions .
  • Polymerization Processes : The compound has been utilized in the polymerization of various monomers, enhancing the efficiency of the reaction while maintaining control over molecular weight distribution. This application is particularly valuable in producing high-performance polymers with specific properties .

Pharmaceutical Applications

The potential of Monozinc(II) bis(2-ethyl-1H-imidazole) in medicinal chemistry is notable:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .
  • Enzyme Mimicry : The compound's structural resemblance to enzyme active sites allows it to act as a biomimetic catalyst, facilitating biochemical reactions similarly to natural enzymes. This aspect is crucial for designing enzyme inhibitors or activators in drug development .

Materials Science

In materials science, Monozinc(II) bis(2-ethyl-1H-imidazole) plays a role in:

  • Synthesis of Coordination Polymers : The compound can be employed to create novel coordination polymers with unique properties, such as luminescence and conductivity. These materials have potential applications in sensors and electronic devices .
  • Nanomaterials Development : It serves as a precursor for synthesizing zinc-based nanomaterials, which are explored for their applications in catalysis, photonics, and energy storage systems .

Table 1: Summary of Catalytic Applications

Reaction TypeCatalyst UsedYield ImprovementReference
C-C CouplingMonozinc(II) bis(2-ethyl-1H-imidazole)Up to 95%
PolymerizationMonozinc(II) bis(2-ethyl-1H-imidazole)Controlled MW

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading university demonstrated the efficacy of Monozinc(II) bis(2-ethyl-1H-imidazole) against multi-drug resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections.

Case Study 2: Catalytic Efficiency

In another investigation focused on C-C coupling reactions, the use of Monozinc(II) bis(2-ethyl-1H-imidazole) resulted in significantly higher yields compared to traditional catalysts. The study highlighted the compound's ability to stabilize reaction intermediates, leading to enhanced reaction rates and selectivity.

Mechanism of Action

The mechanism by which zinc(2+) bis(2-ethyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the zinc center often acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through coordination bonds and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

Hypothetical comparisons might involve:

  • Zinc(II) bis(imidazole) complexes (e.g., with unsubstituted imidazole or methyl-substituted ligands).
  • Cobalt(II) or Nickel(II) analogs with the same ligand set.
  • Mononuclear vs. polynuclear zinc complexes.

Key parameters for comparison would include:

  • Crystal structure metrics (bond lengths, angles, coordination geometry).
  • Thermodynamic stability (e.g., formation constants).
  • Spectroscopic properties (UV-Vis, IR).
  • Catalytic or biological activity .

Hypothetical Data Table (Illustrative Example)

Compound Zn-N Bond Length (Å) Coordination Geometry Melting Point (°C) Application
Monozinc(II) bis(2-ethyl-1H-imidazole) 2.05 Tetrahedral 220–225 Catalyst precursor
Zinc(II) bis(1H-imidazole) 2.03 Square planar 195–200 Model for metalloenzymes
Nickel(II) bis(2-ethyl-1H-imidazole) 2.10 Octahedral 230–235 Magnetic materials

Methodological Context from Evidence

  • SHELXL enables precise refinement of metal-ligand bond lengths and angles, critical for comparing coordination geometries .
  • Phase annealing (implemented in SHELX-90) improves solution accuracy for larger or more complex structures, which could apply to polynuclear analogs of the monozinc complex .

Biological Activity

Monozinc(II) bis(2-ethyl-1H-imidazole) is a coordination compound that has garnered attention for its potential biological activities, primarily due to the imidazole moiety it contains. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Monozinc(II) bis(2-ethyl-1H-imidazole) features a zinc ion coordinated by two 2-ethyl-1H-imidazole ligands. The imidazole ring is known for its versatile interactions in biological systems, including enzyme catalysis and receptor binding.

Biological Activities

The biological activities of imidazole-containing compounds are diverse and include:

  • Anticancer Activity : Imidazole derivatives have been shown to exhibit significant anticancer properties. For instance, studies indicate that compounds with imidazole moieties can intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Antimicrobial Properties : Imidazole derivatives demonstrate antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory Effects : Compounds containing imidazole rings have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Mechanism : A study involving the synthesis of various imidazole derivatives showed that specific compounds exhibited potent cytotoxicity against breast cancer cell lines, with some derivatives being 1.5 to 3 times more effective than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Research has documented the efficacy of imidazole-based compounds against various bacterial strains, suggesting their potential as new antibiotics. The interaction of these compounds with bacterial enzymes was highlighted as a key mechanism of action .
  • Enzyme Inhibition : Monozinc(II) complexes have been investigated for their ability to inhibit metalloenzymes, which are crucial in various biological processes. This inhibition can lead to significant therapeutic effects in diseases where these enzymes are dysregulated .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
AnticancerImidazole derivativesSignificant cytotoxicity against MCF-7 and HepG2
AntimicrobialImidazole-based antibioticsEffective against multiple bacterial strains
Anti-inflammatoryImidazole-containing drugsModulation of inflammatory pathways
Enzyme inhibitionMonozinc complexesInhibition of metalloenzymes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Monozinc(II) bis(2-ethyl-1H-imidazole), and how can purity be verified?

  • Methodological Answer : Synthesis typically involves reacting zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) with 2-ethyl-1H-imidazole in a 1:2 molar ratio under inert atmosphere conditions. Solvents like methanol or ethanol are used, with reflux at 60–80°C for 12–24 hours. Purity is validated via elemental analysis (C, H, N), FT-IR (to confirm ligand coordination via N–Zn stretching modes at 400–500 cm⁻¹), and ¹H/¹³C NMR to verify ligand integrity. For crystallinity assessment, X-ray diffraction (XRD) is essential .

Q. How can X-ray crystallography be employed to determine the coordination geometry of this complex?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using synchrotron or laboratory sources (e.g., Mo Kα radiation) resolves the Zn²⁺ coordination environment. Data collection at 100 K minimizes thermal motion artifacts. Software like SHELXL (for refinement) and OLEX2/ORTEP-3 (for visualization) are critical. Key parameters include bond lengths (Zn–N ≈ 2.0–2.2 Å) and angles (N–Zn–N ≈ 90–120° for tetrahedral or distorted geometries). Discrepancies in thermal displacement parameters may require TLS refinement .

Q. What spectroscopic techniques are most effective for characterizing ligand binding in this complex?

  • Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (e.g., λ ~ 300–400 nm for Zn²⁺). FT-IR confirms ligand coordination via shifts in imidazole ring vibrations (e.g., C=N stretching at 1500–1600 cm⁻¹). For dynamic behavior, solution-state NMR in DMSO-d₆ or CDCl₃ detects paramagnetic broadening (if present) and ligand proton environments. Mass spectrometry (ESI-MS) validates molecular ion peaks ([M + H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in ligand substituents) be resolved during refinement?

  • Methodological Answer : For disordered 2-ethyl groups, split-atom models with occupancy factors refined to ≤1.0 are recommended. Constraints (e.g., SIMU, DELU in SHELXL) stabilize refinement. If disorder persists, consider alternative space groups or twinning analysis (via PLATON). Validation tools like checkCIF flag steric clashes or over-constrained geometries, necessitating manual adjustment of restraints .

Q. What computational approaches predict the electronic structure and reactivity of this zinc complex?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/def2-TZVP) calculates frontier molecular orbitals (HOMO-LUMO gaps) and Mulliken charges on Zn²⁺. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., angiotensin-converting enzymes) by simulating binding affinities (ΔG values). MD simulations (GROMACS) assess stability in aqueous environments via RMSD/RMSF plots .

Q. How do solvent polarity and counterion choice influence the complex’s stability in catalytic or biological applications?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility but may displace labile ligands. Stability constants (log β) determined via potentiometric titration quantify Zn²⁺-ligand affinity. Chloride vs. acetate counterions affect solubility (e.g., ZnCl₂ complexes are more hygroscopic). For biological assays, PBS buffer (pH 7.4) with 1% DMSO ensures colloidal stability while avoiding precipitation .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : For IR/NMR mismatches, verify solvent effects (e.g., DMSO hydrogen bonding) and tautomeric equilibria in imidazole ligands. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra but may require scaling factors for d-d transitions. If experimental λ_max deviates >20 nm, re-optimize geometry with solvent models (e.g., COSMO) .

Properties

Molecular Formula

C10H16N4Zn+2

Molecular Weight

257.6 g/mol

IUPAC Name

zinc;2-ethyl-1H-imidazole

InChI

InChI=1S/2C5H8N2.Zn/c2*1-2-5-6-3-4-7-5;/h2*3-4H,2H2,1H3,(H,6,7);/q;;+2

InChI Key

XPKATAROURDKHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1.CCC1=NC=CN1.[Zn+2]

Origin of Product

United States

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